molecular formula C26H20N4O3 B11262033 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11262033
M. Wt: 436.5 g/mol
InChI Key: AENBSGPUZHSQQH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a phenyl group at position 2 and an acetamide group at position 3. The acetamide nitrogen is further substituted with a 4-phenoxyphenyl moiety. Its molecular formula is C₂₆H₂₀N₄O₃, with a molecular weight of 436.47 g/mol.

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C26H20N4O3/c31-25(27-20-11-13-22(14-12-20)33-21-9-5-2-6-10-21)18-29-15-16-30-24(26(29)32)17-23(28-30)19-7-3-1-4-8-19/h1-17H,18H2,(H,27,31)

InChI Key

AENBSGPUZHSQQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Phenyl and Phenoxyphenyl Groups: These groups are introduced through substitution reactions, where the pyrazolo[1,5-a]pyrazine core reacts with phenyl and phenoxyphenyl reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents, including halides and organometallic compounds, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural variations among analogs lie in the substituents on the pyrazolo[1,5-a]pyrazine core and the acetamide’s aryl group. These modifications impact molecular weight, polarity, and biological activity.

Table 1: Structural and Molecular Comparisons
Compound Name Pyrazolo Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Phenyl 4-Phenoxyphenyl 436.47 High lipophilicity
N-(3-Methoxyphenyl) analog (G419-0012) Phenyl 3-Methoxyphenyl 374.40 Moderate polarity (methoxy)
N-Benzyl analog (G419-0064) Phenyl Benzyl 358.40 Reduced steric hindrance
N-(4-Chlorobenzyl) analog Phenyl 4-Chlorobenzyl 396.85 Electronegative chlorine
2-(4-Chlorophenyl) analog 4-Chlorophenyl 2,3-Dimethylphenyl 423.89 Halogenation and steric bulk

Notes:

Enzyme Inhibition Profiles
  • MAO-A/B and Cholinesterase Modulation: Acetamide derivatives are known inhibitors of MAO-A, MAO-B, AChE, and BChE. For example, a related compound with a 4-chlorophenyl group (IC₅₀ = 0.028 mM for MAO-A) demonstrates high selectivity, suggesting that halogenation and aryl substituents critically influence enzyme affinity .
  • The phenoxyphenyl group may favor interactions with hydrophobic enzyme pockets .
Herbicidal and Antimicrobial Activity
  • Triazole-linked acetamides (e.g., ) and quinazoline derivatives (e.g., ) show herbicidal and antimicrobial activity. The target compound’s phenoxyphenyl group, akin to herbicidal agents, may confer similar properties, though empirical validation is needed .

Physicochemical Properties

  • Melting Points : Analogs like N-cyclohexyl derivatives (mp 201–203°C, ) suggest that bulky substituents increase crystallinity. The target compound’s melting point is unreported but likely exceeds 200°C based on structural bulk .
  • Hydrogen Bonding: The 4-oxo group and acetamide NH participate in hydrogen bonding, influencing crystal packing and solubility. Phenoxyphenyl may disrupt H-bond networks compared to methoxy groups, reducing aqueous solubility .

Biological Activity

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound has gained interest in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H20N4O3C_{26}H_{20}N_{4}O_{3}, with a molecular weight of 436.47 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26 H20 N4 O3
Molecular Weight436.47 g/mol
LogP4.1253
Polar Surface Area57.868 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors, influencing various cellular pathways. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit kinases involved in cancer signaling pathways.
  • Receptor Binding : Interaction with specific receptors can lead to alterations in cellular signaling and gene expression.
  • DNA/RNA Interaction : Potential effects on nucleic acids could influence cellular processes related to proliferation and apoptosis.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazolo[1,5-a]pyrazine derivatives, including:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against different cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Properties : Some studies suggest that similar compounds can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
  • Analgesic Effects : Preliminary evaluations show potential analgesic properties, warranting further investigation into pain management applications.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological evaluation of pyrazolo[1,5-a]pyrazine derivatives:

  • A study reported that pyrazole compounds demonstrated significant inhibition against certain kinases involved in tumor growth, suggesting a potential role in cancer therapy .
  • Another investigation highlighted the anti-inflammatory effects of related compounds through COX inhibition assays .

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